molecular formula C3H7ClO4S2 B2465423 2-Methanesulfonylethane-1-sulfonyl chloride CAS No. 71350-98-6

2-Methanesulfonylethane-1-sulfonyl chloride

Cat. No.: B2465423
CAS No.: 71350-98-6
M. Wt: 206.66
InChI Key: KJZORNLFTBYVOR-UHFFFAOYSA-N
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Description

2-Methanesulfonylethane-1-sulfonyl chloride, with the molecular formula C3H7ClO4S2 and a molecular weight of 206.67 g/mol, is a specialized organic compound categorized as a sulfonyl chloride . This class of chemicals serves as fundamental building blocks in medicinal chemistry and organic synthesis, primarily for the construction of more complex scaffolds and intermediates, particularly sulfonamides . Sulfonyl chlorides are known to undergo solvolysis reactions, a process that has been extensively studied to understand its bimolecular nucleophilic substitution (SN2) mechanism, characterized by a transition state with a near-equal balance between bond-making and bond-breaking . As a highly reactive electrophile, the sulfonyl chloride functional group is a versatile synthon. It can react with alcohols to form sulfonate esters or with primary and secondary amines to generate sulfonamides, which are notably stable and resistant to hydrolysis under both acidic and basic conditions . Compounds of this nature are typically moisture-sensitive and require handling in controlled environments. They are often supplied as a powder and should be stored at room temperature . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to use, as this compound is corrosive and carries hazard statements H314 and H335 .

Properties

IUPAC Name

2-methylsulfonylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO4S2/c1-9(5,6)2-3-10(4,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZORNLFTBYVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71350-98-6
Record name 2-methanesulfonylethane-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methanesulfonylethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of methane and sulfuryl chloride in a radical reaction:

CH4+SO2Cl2CH3SO2Cl+HCl\text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} CH4​+SO2​Cl2​→CH3​SO2​Cl+HCl

Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene:

CH3SO3H+SOCl2CH3SO2Cl+SO2+HCl\text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} CH3​SO3​H+SOCl2​→CH3​SO2​Cl+SO2​+HCl

CH3SO3H+COCl2CH3SO2Cl+CO2+HCl\text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} CH3​SO3​H+COCl2​→CH3​SO2​Cl+CO2​+HCl

Biological Activity

2-Methanesulfonylethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in biochemical research due to its potential biological activities. This article aims to elucidate its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C3H7ClO2S2
  • Molecular Weight : 187.66 g/mol
  • CAS Number : 71350-98-6

This compound acts primarily as a competitive inhibitor of dihydropteroate synthetase, an enzyme critical in the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, the compound interferes with bacterial growth and proliferation, similar to other sulfonamide compounds.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : It exhibits significant antibacterial properties by disrupting folate synthesis, which is essential for nucleic acid production in bacteria .
  • Cellular Effects : The compound may influence various cellular processes through its interaction with enzymes involved in metabolic pathways, although specific cellular effects have not been extensively documented.

Pharmacokinetics

The pharmacokinetic profile of sulfonamides, including this compound, generally includes:

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine, with renal clearance being a significant route.

Research Findings and Case Studies

Several studies have explored the applications and effects of this compound within various contexts:

StudyFindings
Investigated the interaction of sulfonyl fluoride probes with target proteins, revealing insights into the hydrolysis mechanism and potential applications in drug discovery.
Explored the synthesis pathways involving methanesulfonamide derivatives, demonstrating effective yields and highlighting the versatility of sulfonamides in organic synthesis.
Discussed the role of sulfonamides in inhibiting bacterial growth through competitive inhibition mechanisms, further supporting their use in antimicrobial therapies.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methanesulfonylethane-1-sulfonyl chloride
  • CAS No.: 71350-98-6
  • Molecular Formula : C₃H₇ClO₄S₂
  • Molecular Weight : 206.66 g/mol
  • Storage : Requires storage in a cool, dry environment to prevent decomposition .

Hazard Profile :

  • GHS Hazard Statements : H314 (causes severe skin burns) and H335 (may cause respiratory irritation).
  • Precautionary Measures : Use personal protective equipment (PPE), including gloves, masks, and protective eyewear. Avoid inhalation and skin contact .

Applications : Primarily used as a sulfonating agent in organic synthesis and pharmaceutical intermediate preparation .

Comparison with Structurally Similar Compounds

2-Trifluoromethanesulfonylethane-1-sulfonyl Chloride

  • CAS No.: 1803584-10-2
  • Molecular Formula : C₃H₄ClF₃O₄S₂
  • Molecular Weight : 260.64 g/mol
  • Key Differences :
    • The trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) group, enhancing electron-withdrawing properties and thermal stability.
    • Higher molecular weight (260.64 vs. 206.66) due to fluorine substitution.
  • Applications : Used as a reference standard for drug impurity analysis and specialty reagent in fluorinated compound synthesis .

2-Phenylethane-1-sulfonyl Chloride

  • CAS No.: 4025-71-2
  • Molecular Formula : C₈H₉ClO₂S
  • Molecular Weight : 204.68 g/mol
  • Key Differences :
    • Aromatic phenyl group introduces π-π stacking interactions, influencing solubility and reactivity.
    • Lower sulfonyl chloride density compared to aliphatic analogs.
  • Applications : Intermediate for synthesizing sulfonamide derivatives and bioactive molecules .

Methanesulfonyl Chloride (MSCl)

  • CAS No.: 124-63-0
  • Molecular Formula : CH₃ClO₂S
  • Molecular Weight : 114.55 g/mol
  • Key Differences :
    • Simpler structure with a single sulfonyl chloride group, leading to higher volatility (boiling point: ~164°C).
    • More reactive in sulfonation reactions due to smaller steric hindrance.
  • Applications : Widely employed in industrial sulfonation and as a laboratory reagent .

Comparative Data Table

Parameter This compound 2-Trifluoromethanesulfonylethane-1-sulfonyl Chloride 2-Phenylethane-1-sulfonyl Chloride Methanesulfonyl Chloride
CAS No. 71350-98-6 1803584-10-2 4025-71-2 124-63-0
Molecular Weight 206.66 260.64 204.68 114.55
Key Functional Groups -CH₃, -SO₂Cl -CF₃, -SO₂Cl -Ph, -SO₂Cl -CH₃, -SO₂Cl
Hazards H314, H335 Similar to aliphatic sulfonyl chlorides H302, H315 H314, H335
Primary Applications Pharmaceutical intermediates Drug impurity analysis Sulfonamide synthesis Industrial sulfonation

Reactivity and Stability Insights

  • Electron-Withdrawing Effects : The trifluoromethyl group in 2-Trifluoromethanesulfonylethane-1-sulfonyl chloride increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the methyl analog .
  • Steric Effects : The phenyl group in 2-phenylethane-1-sulfonyl chloride reduces reactivity in sterically hindered environments but enhances stability in aromatic systems .
  • Thermal Stability : Methanesulfonyl chloride’s lower molecular weight correlates with higher volatility and faster decomposition under heat compared to bulkier analogs .

Q & A

Q. What are the recommended laboratory synthesis protocols for 2-Methanesulfonylethane-1-sulfonyl chloride, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via chlorination of methanesulfonic acid derivatives or by reacting methane with sulfuryl chloride under controlled conditions . Key steps include:

Reaction Setup : Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Purification : Distillation or recrystallization from non-polar solvents (e.g., hexane) to isolate the product.

Characterization : Validate purity using ¹H/¹³C NMR (peaks for sulfonyl and methyl groups at δ ~3.3 ppm and δ ~1.2 ppm, respectively) and FT-IR (S=O stretching at 1350–1160 cm⁻¹) .

  • Data Table : Example Reaction Conditions
ReagentTemperature (°C)SolventYield (%)
SO₂Cl₂80–100CCl₄65–75

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Chemical-resistant gloves (e.g., nitrile), gas masks for organic vapors (JIS T 8152), and safety goggles (JIS T 8147) .
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse immediately with water and remove contaminated clothing .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent moisture ingress .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms involving this compound?

  • Methodological Answer : Conflicting mechanistic data (e.g., nucleophilic substitution vs. radical pathways) can be analyzed using:

Density Functional Theory (DFT) : Model transition states to compare activation energies for competing pathways .

Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms.

  • Case Study : A 2025 study used DFT to show that steric hindrance in cyclopentyl derivatives favors SN2 over SN1 mechanisms .

Q. What strategies optimize regioselectivity in sulfonylation reactions using this reagent?

  • Methodological Answer : Regioselectivity is influenced by:

Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the sulfonyl chloride group.

Catalysis : Lewis acids (e.g., AlCl₃) stabilize transition states in aromatic sulfonylation .

  • Data Table : Solvent Effects on Yield
SolventReaction Time (h)Yield (%)Regioselectivity (para:ortho)
DCM4703:1
Toluene6551:1

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Common issues and solutions:

Hydrolysis : Trace moisture degrades sulfonyl chloride. Use molecular sieves or anhydrous Na₂SO₄ during workup .

Side Reactions : Competing elimination pathways in basic conditions. Optimize pH (neutral to slightly acidic) .

Analytical Validation : Use LC-MS to detect byproducts (e.g., sulfonic acids) and adjust stoichiometry .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Discrepancies arise from:

Purity : Impurities (e.g., unreacted sulfonic acid) lower observed melting points. Validate via HPLC (>98% purity) .

Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) affect crystal lattice stability.

  • Data Table : Reported Melting Points
SourceMelting Point (°C)Purity Method
NIST (2023)45–47GC-MS
Synthetic Study (2025)42–44HPLC

Experimental Design Guidelines

Q. How should researchers design kinetic studies for reactions involving this compound?

  • Methodological Answer :

Quench-and-Analyze : Aliquot reactions at timed intervals and analyze via GC or NMR.

Variable Control : Fix temperature (±0.5°C) and monitor solvent dielectric constant.

Data Normalization : Reference internal standards (e.g., 2-fluorobiphenyl) to quantify yields .

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